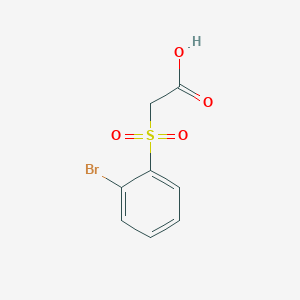

(2-Bromobenzene-1-sulfonyl)acetic acid

Description

Contextualizing Sulfonylacetic Acid Derivatives within Contemporary Organic Chemistry

Sulfonylacetic acid derivatives belong to the larger class of sulfonic acids, which are organosulfur compounds characterized by the formula R−S(=O)₂−OH. researchgate.net These compounds are known for their strong acidic nature. researchgate.net The esters of aromatic sulfonic acids are particularly valuable in organic synthesis, often serving as alkylating agents and as precursors for a wide range of pharmaceuticals, dyes, and crop protection agents. researchgate.net

The sulfonyl group itself is instrumental in medicinal chemistry and can be found in a variety of therapeutic agents. The synthesis of new sulfonylamido-penicillanic acid sulfones, for example, has been explored for their potential as β-lactamase inhibitors. nih.gov The incorporation of a sulfonylacetic acid moiety into a molecule can significantly alter its physical and chemical properties, including acidity and reactivity, making it a point of interest for synthetic chemists.

Significance of Brominated Aromatic Sulfonyl Compounds in Synthetic Methodologies

Brominated aromatic sulfonyl compounds are important intermediates in the chemical, pharmaceutical, and pesticide industries. google.com The presence of both a bromine atom and a sulfonyl group provides two reactive sites for further chemical transformations.

The bromine atom on the aromatic ring is particularly useful. It can be readily substituted or used in a variety of transition-metal-catalyzed cross-coupling reactions (like Suzuki and Ullmann-type couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility makes brominated aromatics key building blocks for constructing complex molecular architectures. Free radical bromination of aromatic sulfonyl chlorides is a key reaction for the functionalization of such compounds. researchgate.net

Furthermore, the sulfonyl group can act as a "blocking group" in electrophilic aromatic substitution reactions. masterorganicchemistry.com By temporarily occupying a position on the aromatic ring (often the para position), it can direct incoming substituents to other positions (like the ortho position). The sulfonyl group can then be removed, yielding a substitution pattern that might be difficult to achieve directly. masterorganicchemistry.com This strategic use of sulfonyl groups is a powerful tool in multi-step organic synthesis. masterorganicchemistry.com Precursors like 2-bromobenzenesulfonyl chloride are synthesized and utilized for creating various derivatives, including sulfonamides and sulfonate esters. chemicalbook.comsigmaaldrich.com

Scope and Research Objectives for (2-Bromobenzene-1-sulfonyl)acetic Acid Studies

While specific research on this compound is limited, its structure suggests several potential avenues for investigation. The primary objectives for future studies would likely revolve around its synthesis, reactivity, and application as a synthetic intermediate.

Potential Research Objectives:

Synthesis: Developing efficient and scalable synthetic routes to this compound, likely starting from precursors such as 2-bromobenzenesulfonyl chloride or 2-bromoaniline (B46623). google.comchemicalbook.com

Reactivity Exploration: Investigating the differential reactivity of the two functional groups. Research could explore selective reactions at the carboxylic acid (e.g., esterification, amidation) while leaving the bromo-sulfonyl moiety intact, or vice versa.

Application in Cross-Coupling: Utilizing the bromine atom as a handle for palladium-catalyzed cross-coupling reactions to synthesize novel bi-aryl compounds or other complex structures, which could be of interest in materials science or medicinal chemistry.

Derivatization and Biological Screening: Synthesizing a library of derivatives by reacting either the carboxylic acid or the sulfonyl group to explore potential biological activities. The combination of the aromatic sulfonyl group and a halogen is a common feature in bioactive molecules.

In essence, this compound represents a promising but underexplored molecule. Its value lies in its potential as a bifunctional building block, combining the well-established synthetic utility of both brominated aromatics and sulfonyl-containing acids. Future research is needed to fully unlock its capabilities in modern organic synthesis.

Structure

3D Structure

Properties

CAS No. |

56726-22-8 |

|---|---|

Molecular Formula |

C8H7BrO4S |

Molecular Weight |

279.11 g/mol |

IUPAC Name |

2-(2-bromophenyl)sulfonylacetic acid |

InChI |

InChI=1S/C8H7BrO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |

InChI Key |

VDTBRUZDASDHHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)CC(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromobenzene 1 Sulfonyl Acetic Acid and Its Precursors

Strategies for the Construction of the 2-Bromobenzene-1-sulfonyl Moiety

The formation of the 2-bromobenzene-1-sulfonyl structure is a critical step, for which several synthetic routes have been developed. These methods primarily revolve around the synthesis and subsequent reaction of the highly reactive intermediate, 2-bromobenzenesulfonyl chloride.

2-Bromobenzenesulfonyl chloride is a pivotal intermediate in the synthesis of (2-Bromobenzene-1-sulfonyl)acetic acid. scientificlabs.co.uk Its preparation can be approached through various methods, each with distinct advantages and challenges.

A modern and efficient method for synthesizing 2-bromobenzenesulfonyl chloride involves the diazotization of 2-bromoaniline (B46623) in the presence of a Lewis acid. google.com This approach offers advantages such as mild reaction conditions, low cost, and reduced production of hazardous waste, making it suitable for industrial-scale production. google.com

The process begins with the diazotization of 2-bromoaniline in an acidic solution, typically dilute hydrochloric acid, using sodium nitrite (B80452) at low temperatures (0–5 °C). A key innovation in this method is the addition of a Lewis acid, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), which forms a stable diazonium salt intermediate. google.com This enhanced stability is a significant improvement over traditional diazotization methods, where the diazonium salts are often unstable and prone to decomposition. google.com The stable Lewis acid diazonium salt can be isolated as a solid and then subjected to a sulfonyl chlorination reaction to yield the final product. google.com For example, the ferric chloride or zinc chloride diazonium salt reacts with a thionyl chloride solution containing a copper catalyst (cuprous chloride or cupric chloride) to produce 2-bromobenzenesulfonyl chloride in high yield (e.g., 82.4%). google.com

Another variation of this approach uses sodium fluoborate to generate a stable fluoboric acid diazonium salt from 2-bromoaniline. google.com This intermediate is then reacted to form the desired sulfonyl chloride. google.com These Lewis acid-mediated methods are generally considered safer and more environmentally friendly compared to other synthetic routes. google.com

Table 1: Example of Lewis Acid Diazotization for 2-Bromobenzenesulfonyl Chloride Synthesis google.com

| Step | Reactants | Reagents | Temperature | Outcome | Yield |

| 1. Diazotization | 2-Bromoaniline | Hydrochloric acid, Sodium nitrite, Ferric trichloride | -5 °C to 5 °C | Ferric chloride diazonium salt | - |

| 2. Sulfonylation | Ferric chloride diazonium salt | Thionyl chloride, Copper catalyst | Not specified | 2-Bromobenzenesulfonyl chloride | 82.4% |

Direct chlorosulfonation of bromobenzene (B47551) using chlorosulfonic acid is a classical method for preparing the corresponding sulfonyl chloride. google.comorgsyn.org In this electrophilic aromatic substitution reaction, chlorosulfonic acid acts as the sulfonating agent. stackexchange.com The reaction typically involves adding the aromatic compound slowly to an excess of chlorosulfonic acid at a controlled temperature. orgsyn.orgresearchgate.net

However, this method presents significant challenges. The reaction can produce a mixture of isomers (ortho, meta, and para), and separating the desired 2-bromo isomer from the others can be difficult. google.com Furthermore, chlorosulfonic acid is a highly corrosive and hazardous reagent, and the process generates a large amount of acidic wastewater, posing operational risks and environmental concerns. google.comgoogle.com The reaction of substituted benzenes with chlorosulfonic acid can be difficult to control, and the position of sulfonation is dictated by the directing effects of the substituent already on the ring. google.com

Alternative pathways to 2-bromobenzenesulfonyl chloride often start from different precursors to avoid the issues associated with direct chlorosulfonation. One prominent method is the synthesis from 2-aminobenzenesulfonic acid. scientificlabs.co.uksemanticscholar.orgchemdad.comchemicalbook.comlookchem.com This process involves the diazotization of the amino group on 2-aminobenzenesulfonic acid, followed by a Sandmeyer-type reaction. semanticscholar.org In this sequence, the diazonium salt is treated with a mixture of sulfur dioxide and a copper salt catalyst in an acidic medium to introduce the sulfonyl chloride group. acs.org This route offers good regioselectivity, as the starting material already has the sulfonyl and bromo (or amino precursor) groups in the desired ortho positions.

The Meerwein reaction is a modification of the Sandmeyer reaction and represents another convenient method for producing aryl sulfonyl chlorides from the corresponding diazonium salts. acs.org This reaction also involves the use of sulfur dioxide and copper salts. acs.org These diazotization-based methods starting from substituted sulfonic acids or anilines are generally preferred for their higher selectivity compared to direct chlorosulfonation of bromobenzene. acs.org

An alternative strategy for constructing the 2-bromobenzene-1-sulfonyl moiety involves the oxidation of a corresponding sulfur compound in a lower oxidation state, such as a sulfide (B99878) (thioether). acsgcipr.org The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis. yccskarad.comorganic-chemistry.org

This pathway would begin with the synthesis of a precursor like 2-bromophenyl sulfide. This sulfide can then be oxidized to the corresponding sulfone. researchgate.net A wide variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide (H₂O₂), often in the presence of a catalyst like sodium tungstate, and potassium peroxymonosulfate (B1194676) (Oxone). yccskarad.comorganic-chemistry.orgbohrium.com The reaction conditions can be tuned to control the extent of oxidation; milder conditions may yield the sulfoxide, while more forcing conditions or specific catalytic systems are used to achieve the full oxidation to the sulfone. acsgcipr.orgorganic-chemistry.org

Once the 2-bromophenyl sulfone is formed, further chemical manipulation would be required to convert it into a reactive intermediate like a sulfonyl chloride, which can then be used to introduce the acetic acid moiety. Another related pathway involves the oxidation of thiols. For instance, a 2-bromothiophenol (B30966) could be oxidized in the presence of a chlorine source to directly form the 2-bromobenzenesulfonyl chloride. ucl.ac.uk

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion yccskarad.comorganic-chemistry.orgbohrium.com

| Oxidizing Agent | Typical Conditions | Selectivity |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., sodium tungstate) | Can be selective for sulfoxides or sulfones depending on conditions. |

| Oxone (Potassium peroxymonosulfate) | Aqueous or biphasic systems, often buffered | Powerful oxidant, typically yields sulfones. |

| Potassium Permanganate (KMnO₄) | Heterogeneous or solvent-free conditions | Strong oxidant, can lead to over-oxidation if not controlled. |

Synthesis of 2-Bromobenzenesulfonyl Chloride Precursors

Methodologies for Introducing the Acetic Acid Moiety to Sulfonyl Structures

The final step in the synthesis of this compound is the attachment of the acetic acid group to the 2-bromobenzenesulfonyl core. The most common approach involves the reaction of the highly reactive 2-bromobenzenesulfonyl chloride with a suitable C2 synthon.

A straightforward method is the reaction of 2-bromobenzenesulfonyl chloride with a salt of acetic acid or its derivative. For example, a typical procedure for preparing sulfonamide carboxylic acids involves the dropwise addition of a sulfonyl chloride to an aqueous solution of an amino acid in the presence of a base like sodium carbonate. mdpi.com Adapting this, one could react 2-bromobenzenesulfonyl chloride with the enolate of an acetic acid ester (e.g., methyl acetate (B1210297) or ethyl acetate), followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Another reported general procedure involves reacting a sulfonyl chloride with an ester, such as methyl 2-mercaptoacetate, which after oxidation and further steps, can lead to the sulfonyl acetic acid structure. The direct reaction of 2-bromobenzenesulfonyl chloride with the dianion of acetic acid could also be a potential, though likely challenging, route. The choice of base and solvent is crucial in these reactions to promote the desired C-S bond formation and minimize side reactions.

Coupling Reactions of Sulfonyl Chlorides with Acetic Acid Derivatives

One of the primary methods for forming the carbon-sulfur bond in α-sulfonyl acids is through the coupling of sulfonyl chlorides with derivatives of acetic acid. This approach is widely utilized in organic synthesis. For instance, the reaction of an aryl sulfonyl chloride with the enolate of an acetic acid ester can yield the corresponding α-arylsulfonyl ester, which can then be hydrolyzed to the desired α-sulfonyl acid.

Recent advancements have focused on developing catalytic systems to facilitate these coupling reactions under milder conditions and with greater efficiency. For example, palladium-catalyzed coupling reactions have been explored for the formation of C-S bonds. Additionally, methods involving the reaction of arylboronic acids with arylsulfonyl chlorides, catalyzed by copper(I) iodide, have been developed for the preparation of diaryl thioethers, which can be further oxidized to sulfones. researchgate.net These catalytic approaches offer alternatives to traditional methods that may require harsher reaction conditions.

The choice of the acetic acid derivative is also critical. While esters are commonly used, other derivatives such as silyl (B83357) ketene (B1206846) acetals can also be employed. The reaction conditions, including the choice of base and solvent, are optimized to maximize the yield and purity of the product.

Nucleophilic Substitution Reactions Involving Sulfonyl-Containing Intermediates

Nucleophilic substitution reactions are fundamental to the synthesis of sulfonyl-containing compounds. In the context of this compound, these reactions can be employed to introduce the acetic acid moiety onto a pre-existing sulfonyl structure or to construct the sulfonyl group itself.

A common strategy involves the conversion of an alcohol to a good leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate), by reacting it with the corresponding sulfonyl chloride. pressbooks.publibretexts.org This sulfonate ester can then undergo an S\N2 reaction with a suitable nucleophile, such as the enolate of an acetic acid derivative, to form the desired product. nih.gov The efficiency of this two-step activation/substitution methodology can be influenced by the electronic properties of the substituents on the aryl ring. nih.gov For instance, electron-withdrawing groups can deactivate the substrate towards unwanted S\N1 reactions. nih.gov

The mechanism of nucleophilic substitution at the sulfonyl sulfur atom has been a subject of extensive study. Depending on the nucleophile, the substituents on the aromatic ring, and the leaving group, the reaction can proceed through an S\N2-type mechanism, which may shift towards an S\N1 or an addition-elimination (A-E) process. researchgate.netresearchgate.net For example, the hydrolysis and alcoholysis of aromatic sulfonyl chlorides are generally considered to proceed via an S\N2 mechanism. researchgate.net

Stereoselective and Enantioselective Synthesis Approaches for α-Sulfonyl Acid Derivatives

The synthesis of chiral α-sulfonyl acid derivatives, where the carbon atom alpha to the sulfonyl group is a stereocenter, presents a significant challenge. Several strategies have been developed to control the stereochemistry of these compounds, which is often crucial for their biological activity.

Chiral Resolution Techniques for α-Thio and α-Sulfonyl Acids

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org For α-thio and α-sulfonyl acids, this can be achieved by forming diastereomeric salts with a chiral resolving agent, typically an enantiopure amine. nih.gov The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. wikipedia.org After separation, the chiral auxiliary can be removed to yield the enantiomerically enriched acid. While reliable, this method can be low-yielding due to the need for multiple recrystallizations and the fact that one enantiomer is often discarded. nih.govwikipedia.org

An alternative approach is the use of chiral column chromatography, which can separate enantiomers based on their differential interactions with a chiral stationary phase. nih.gov

| Resolution Technique | Description | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. nih.govwikipedia.org | Reliable method. nih.gov | Can be low-yielding, requires stoichiometric amounts of chiral amine, and the optimal amine is substrate-dependent. nih.gov |

| Chiral HPLC | Separation of enantiomers using a high-performance liquid chromatography column with a chiral stationary phase. nih.gov | Can provide individual stereoisomers. | Often used for analytical purposes but can be adapted for preparative scale. |

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Asymmetric synthesis using chiral auxiliaries is a powerful strategy for controlling the stereochemistry of a reaction. scielo.org.mx In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

For the synthesis of α-sulfonyl acid derivatives, chiral oxazolidinone auxiliaries have been used to control the absolute stereochemistry of sulfenylation at the α-center. nih.gov Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated superior qualities in various asymmetric reactions. scielo.org.mx The choice of the auxiliary can allow for the preparation of both enantiomers of the product. acs.org For example, quinine (B1679958) has been used as a chiral auxiliary in the asymmetric synthesis of sulfinamides. researchgate.netnih.gov

| Chiral Auxiliary | Application | Key Features |

| Chiral Oxazolidinone | Asymmetric synthesis of α-sulfonyl acid derivatives. nih.gov | Controls the absolute stereochemistry of sulfenylation. nih.gov |

| Sulfur-based Auxiliaries (from amino acids) | Asymmetric aldol (B89426) reactions, Michael additions, etc. scielo.org.mx | Often show superior qualities compared to other auxiliaries. scielo.org.mx |

| Quinine | Asymmetric synthesis of sulfinamides. researchgate.netnih.gov | Allows for the preparation of a variety of chiral sulfinamides in good yields and high enantioselectivity. nih.gov |

Investigations into Planar vs. Pyramidal Sulfonyl Carbanion Intermediates

The geometry of carbanions, particularly those adjacent to a sulfonyl group, is a critical factor in understanding the stereochemical outcome of reactions involving these intermediates. A carbanion can adopt either a planar or a pyramidal geometry. libretexts.orgbritannica.com

Simple alkyl carbanions are generally considered to have a trigonal pyramidal geometry, with the lone pair of electrons residing in an sp³ hybridized orbital. wikipedia.orgsiue.edu However, if the carbanion is adjacent to a π-system, it may adopt a planar geometry to allow for delocalization of the negative charge into the π-system. wikipedia.org

In the case of sulfonyl carbanions, the geometry is influenced by the substituents on the carbanion and the sulfonyl group. The presence of electronegative atoms, such as fluorine, on the carbanionic carbon can increase the barrier to inversion and favor a pyramidal geometry. siue.edu The stereochemical integrity of reactions involving sulfonyl carbanions is dependent on the rate of inversion of the carbanion intermediate. If the inversion is slow relative to the subsequent reaction, the stereochemistry can be retained. siue.edu

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of this compound and its precursors relies heavily on the optimization of reaction conditions and the use of appropriate isolation and purification techniques. Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the yield and purity of the final product. plos.org

For instance, in coupling reactions, the selection of the appropriate base and solvent system is crucial for the efficient generation of the required nucleophile and for promoting the desired reaction pathway. Similarly, in nucleophilic substitution reactions, the reaction conditions must be carefully controlled to favor the desired substitution mechanism (e.g., S\N2 over S\N1) and to minimize side reactions.

Once the reaction is complete, the desired product must be isolated from the reaction mixture and purified. Common isolation techniques include extraction, precipitation, and crystallization. Purification is often achieved through techniques such as recrystallization or column chromatography. The optimization of these processes is essential for obtaining the target compound in high yield and purity.

Temperature Control and Solvent Effects in Sulfonylation and Coupling Reactions

The synthesis of aryl sulfonyl compounds, including the precursors to this compound, involves reactions that are highly sensitive to temperature and the solvent environment. Sulfonylation, the introduction of a sulfonyl group (-SO₂-), and subsequent coupling reactions to attach the acetic acid moiety are governed by kinetic and thermodynamic factors that can be manipulated through careful control of these parameters.

Temperature Control:

Precise temperature management is paramount, particularly during the formation of key intermediates like 2-bromobenzenesulfonyl chloride. A common route to this precursor involves the diazotization of 2-bromoaniline, followed by a sulfonyl chlorination reaction. google.com The initial diazotization step, where 2-bromoaniline is treated with sodium nitrite in the presence of acid, is highly exothermic and the resulting diazonium salt is thermally unstable. Consequently, this reaction must be conducted at low temperatures, typically between -5 °C and 0 °C, to prevent decomposition of the diazonium salt and minimize the formation of unwanted byproducts. google.com Subsequent reaction steps are also maintained at low temperatures (e.g., 0 °C to 5 °C) to ensure the stability of the intermediates and maximize the yield of the desired 2-bromobenzenesulfonyl chloride. google.com

In general sulfonylation processes using potent agents like sulfur trioxide or chlorosulfuric acid, temperature control is essential to manage the reaction's exothermicity and prevent side reactions such as polysulfonylation or charring of the organic substrate. chemithon.com While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity and product degradation.

Solvent Effects:

The choice of solvent plays a crucial role in influencing the rate, yield, and sometimes the mechanism of sulfonylation and subsequent coupling reactions. Solvents not only dissolve the reactants but can also stabilize transition states and intermediates.

The following table summarizes the general effects of temperature and solvent choice on the critical reaction steps.

| Parameter | Reaction Step | Effect | Rationale |

|---|---|---|---|

| Temperature | Diazotization of 2-bromoaniline | Low temperature (-5 °C to 5 °C) is critical. google.com | Prevents decomposition of the unstable diazonium salt intermediate, maximizing yield. google.com |

| Sulfonylation | Moderate temperatures are preferred. | Balances reaction rate with the prevention of side reactions and product degradation. chemithon.com | |

| Solvent | Sulfonylation/Coupling | Polar aprotic solvents (e.g., DMF, THF) are often used. google.comresearchgate.net | Stabilizes charged intermediates and transition states, facilitating nucleophilic attack and influencing reaction mechanisms. libretexts.orgyoutube.com |

| Coupling Reactions | Mixed solvent systems can be beneficial. acs.org | May offer a combination of solubility and reactivity benefits not achievable with a single solvent. |

Purification Methods for Target Compounds and Intermediates

The isolation of this compound and its synthetic intermediates in high purity is essential for their use in further applications. A multi-step approach combining several purification techniques is often employed.

Purification of Intermediates:

During the synthesis of precursors like 2-bromobenzenesulfonyl chloride, initial purification often involves simple workup procedures. For instance, the diazonium salt intermediate formed during the process can be isolated by filtration and washed with dilute acid and a cold solvent like methanol (B129727) to remove residual starting materials and inorganic salts. google.com

For many organic intermediates in sulfonylation reactions, column chromatography is a highly effective method for separating the desired compound from byproducts and unreacted starting materials. organic-chemistry.org This technique separates compounds based on their differential adsorption to a stationary phase. Another common technique, particularly for solid intermediates, is recrystallization. This method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For sulfonated aromatic compounds, purification can also be achieved through salt precipitation followed by recrystallization. google.com

Purification of the Target Compound:

The final product, this compound, is a crystalline solid, making recrystallization a primary method for its purification. google.com The crude product is dissolved in a suitable hot solvent in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

For sulfonic acids in general, a common impurity is residual sulfuric acid from the sulfonation process. A purification strategy involves treating an aqueous solution of the crude acid with a metal oxide or hydroxide (B78521) (e.g., calcium or barium hydroxide) whose sulfate (B86663) salt is insoluble. google.com The insoluble metal sulfate is then removed by filtration. The resulting solution of the metal sulfonate salt is then passed through a cation exchange resin to remove the metal ions and yield the purified sulfonic acid. google.com Given that the target compound also contains a carboxylic acid group, ion-exchange chromatography can be a powerful tool for removing both inorganic and organic ionic impurities. nih.govrsc.org

The table below outlines common purification methods for the target compound and its precursors.

| Compound Type | Purification Method | Principle of Separation | Typical Impurities Removed |

|---|---|---|---|

| Intermediates (e.g., Diazonium Salts) | Washing/Filtration google.com | Solubility | Inorganic salts, unreacted acids |

| Intermediates (e.g., 2-Bromobenzenesulfonyl chloride) | Column Chromatography organic-chemistry.org | Adsorption | Byproducts, starting materials |

| Recrystallization google.com | Differential Solubility | Isomers, byproducts | |

| Target Compound (this compound) | Recrystallization google.com | Differential Solubility | Organic impurities, starting materials |

| Ion-Exchange Chromatography google.comnih.gov | Ionic Charge | Residual sulfuric acid, metal ions, other ionic impurities |

Advanced Characterization and Spectroscopic Analysis in Research on 2 Bromobenzene 1 Sulfonyl Acetic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of (2-Bromobenzene-1-sulfonyl)acetic acid, allowing researchers to probe the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The aromatic protons of the bromobenzene (B47551) ring typically appear as a complex multiplet in the downfield region. The methylene (B1212753) (-CH₂) protons adjacent to the sulfonyl group are expected to produce a singlet, while the acidic proton of the carboxyl group (-COOH) would also appear as a singlet, often broad, at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon environments. The spectrum for this compound would show distinct signals for the carbonyl carbon of the acetic acid moiety, the methylene carbon, and the six carbons of the brominated aromatic ring. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity and isotopic effects.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.5 - 8.2 | Multiplet | Aromatic protons (C₆H₄Br) |

| ¹H | ~4.5 | Singlet | Methylene protons (-SO₂CH₂COOH) |

| ¹H | >10.0 | Singlet (broad) | Carboxylic acid proton (-COOH) |

| ¹³C | ~168 | Singlet | Carbonyl carbon (-COOH) |

| ¹³C | 120 - 140 | Multiple Singlets | Aromatic carbons (C₆H₄Br) |

| ¹³C | ~60 | Singlet | Methylene carbon (-SO₂CH₂COOH) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule's bonds. Key expected absorptions include a broad O-H stretch from the carboxylic acid group, a sharp and strong C=O stretch from the carbonyl group, and strong, distinct stretches for the S=O bonds of the sulfonyl group.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1700 - 1725 |

| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 |

| Sulfonyl | S=O Symmetric Stretch | 1140 - 1180 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-Br Bond | C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Due to the presence of bromine, the molecular ion peak in the mass spectrum would exhibit a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation capabilities of HPLC with the detection power of MS. This hyphenated technique is invaluable for analyzing the compound within complex mixtures. It allows for the separation of this compound from impurities or other components, followed by its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern. This is particularly useful for reaction monitoring and purity confirmation.

X-ray Diffraction (XRD) Analysis for Crystalline Structures

For this compound that exists in a solid, crystalline form, X-ray Diffraction (XRD) is the definitive method for determining its three-dimensional atomic arrangement. Single-crystal XRD analysis can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfonyl groups. This data is crucial for understanding the solid-state properties and crystal packing of the compound.

Chromatographic Purity Assessment and Mixture Analysis

Assessing the purity of this compound is critical for its application in research. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A validated HPLC method, typically employing a reverse-phase column (e.g., C18) with a suitable mobile phase (often a mixture of water, acetonitrile, and an acid like formic or acetic acid), can separate the target compound from starting materials, by-products, and degradation products. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. This technique is essential for quality control and for ensuring the reliability of experimental results obtained using the compound.

Computational and Theoretical Studies on 2 Bromobenzene 1 Sulfonyl Acetic Acid and Analogues

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like (2-Bromobenzene-1-sulfonyl)acetic acid, these calculations can determine optimized geometries, including bond lengths, bond angles, and dihedral angles, providing a foundational model of its structure.

The electronic structure, which governs the molecule's reactivity and spectroscopic properties, is also a key output of these calculations. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Computed Molecular Properties for this compound This data is computationally generated and provides an estimation of the molecule's properties.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₄S | PubChem nih.gov |

| Molecular Weight | 279.11 g/mol | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 277.92484 Da | PubChem nih.gov |

| Polar Surface Area | 79.8 Ų | PubChem nih.gov |

Analysis of Electrostatic Potential Surfaces and Halogen Bonding Interactions within Bromobenzene (B47551) Moieties

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting noncovalent interactions. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic).

For bromobenzene and its derivatives, MEP surfaces exhibit several key features. A region of negative potential is typically found above and below the plane of the aromatic ring, associated with the π-electron system. ias.ac.in The lateral sides of the bromine atom also show a negative electrostatic potential. researchgate.net Crucially, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), exists on the outermost portion of the bromine atom along the C-Br bond axis. researchgate.netacs.org This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. acs.org

This σ-hole is the defining feature that allows the bromine atom to act as a halogen bond donor. nih.gov A halogen bond is a noncovalent interaction where the electrophilic σ-hole on a halogen atom is attracted to a nucleophilic region (a Lewis base), such as a lone pair on an oxygen or nitrogen atom. acs.orgnih.gov The strength of this interaction is modulated by the substituents on the aromatic ring. nih.gov Electron-withdrawing groups tend to increase the magnitude of the positive potential of the σ-hole (making V_S,max more positive), thereby strengthening the halogen bond. nih.gov In this compound, the strongly electron-withdrawing sulfonylacetic acid group is expected to enhance the σ-hole on the bromine atom, making it a more potent halogen bond donor compared to unsubstituted bromobenzene.

Table 2: Influence of Aromatic Substituents on Halogen Bond Donor Capability

| Compound | Substituent Effect | Impact on Bromine σ-hole (V_S,max) | Halogen Bond Strength |

| Bromobenzene | Reference | Moderately Positive | Baseline |

| Pentafluorobromobenzene | Strong Electron Withdrawal | Significantly More Positive researchgate.netacs.org | Increased |

| This compound | Strong Electron Withdrawal | Predicted to be More Positive | Predicted to be Increased |

Studies on complexes between bromobenzene analogues and Lewis bases like acetone (B3395972) have shown that these interactions are primarily electrostatic in nature. nih.gov The interaction energies can be significant, ranging from approximately -2 to -7 kcal/mol, demonstrating that halogen bonds can be comparable in strength to conventional hydrogen bonds. nih.govacs.org

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For this compound, several reaction pathways could be modeled theoretically:

Nucleophilic Aromatic Substitution (S_NAr): The bromine atom on the aromatic ring could be displaced by a nucleophile. Theoretical calculations could model the transition state for this reaction, helping to determine its feasibility. The presence of the electron-withdrawing sulfonyl group ortho to the bromine is expected to activate the ring towards this type of reaction.

Reactions at the Carboxylic Acid Group: The acidity (pKa) of the carboxylic acid can be calculated. Furthermore, reactions such as esterification or amide formation could be modeled to understand their energy profiles and transition state structures.

Halogen Bond-Mediated Reactions: The ability of the bromine atom to form halogen bonds could influence reaction pathways by pre-organizing reactants or stabilizing transition states. Theoretical models could explore the role of halogen bonding in directing or catalyzing reactions involving the molecule.

These theoretical investigations provide a detailed, step-by-step view of the reaction mechanism, offering insights into bond-breaking and bond-forming processes that are often difficult to observe experimentally.

Structure-Reactivity Relationships Derived from Computational Data

Structure-reactivity relationships (SRRs) seek to connect a molecule's structural or electronic features with its chemical reactivity. researchgate.net Computational chemistry provides a wealth of quantitative descriptors that can be used to build these relationships. By systematically modifying the structure of a molecule in silico—for example, by changing a substituent—and calculating various properties, one can establish a predictive model for its reactivity. nih.govnih.gov

For this compound and its analogues, several SRRs could be developed from computational data:

Acidity and Substituent Effects: The pKa of the acetic acid moiety can be calculated. By modeling a series of analogues with different substituents on the phenyl ring (e.g., nitro, methoxy) or by changing the halogen (F, Cl, I), a quantitative relationship between the electronic properties of the substituent and the calculated acidity could be established.

Halogen Bond Strength vs. σ-hole Magnitude: As discussed previously, the maximum positive electrostatic potential on the bromine's σ-hole (V_S,max) is a strong predictor of halogen bonding strength. nih.gov A computational study of various substituted bromobenzenes could generate a clear correlation between the calculated V_S,max and the binding energy with a model Lewis base. This provides a predictive tool for designing molecules with tailored halogen bonding capabilities.

Reactivity in S_NAr Reactions: The LUMO energy of the aromatic ring can be correlated with its susceptibility to nucleophilic attack. A lower LUMO energy generally implies greater reactivity. By calculating the LUMO energies for a series of analogues, an SRR could be developed to predict their relative rates in S_NAr reactions.

Table 3: Conceptual Framework for Deriving SRRs from Computational Data

| Structural Feature (Input) | Computed Descriptor | Predicted Reactivity (Output) |

| Phenyl Ring Substituent | Hammett Constant, Calculated Atomic Charges | Acidity (pKa) of the carboxylic acid |

| Halogen Identity (F, Cl, Br, I) | V_S,max on Halogen σ-hole | Halogen Bond Donor Strength |

| Ortho/Para-directing groups | LUMO Energy and Distribution | Rate of Nucleophilic Aromatic Substitution |

These computational approaches provide a powerful framework for understanding the fundamental chemical properties of this compound and for predicting the behavior of related compounds, guiding future experimental work in synthesis and materials science. nih.gov

Applications of 2 Bromobenzene 1 Sulfonyl Acetic Acid and Its Derivatives in Organic Synthesis

Role as Synthetic Intermediates for Complex Molecular Architectures

(2-Bromobenzene-1-sulfonyl)acetic acid serves as a valuable synthetic intermediate for constructing complex molecular frameworks. Its utility stems from the presence of multiple reactive sites that can be addressed sequentially or in one-pot procedures. The aryl bromide component allows for the formation of new carbon-carbon or carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki-Miyaura coupling can be employed to introduce diverse aryl or heteroaryl substituents at the 2-position of the benzene (B151609) ring.

Simultaneously, the carboxylic acid functionality provides a handle for standard transformations such as amidation or esterification. This dual reactivity enables chemists to "stitch" together different molecular fragments, building intricate structures from a common starting material. The sulfonyl group, while generally stable, influences the electronic properties of the aromatic ring and can participate in certain synthetic transformations or serve as a key structural element in the final target molecule. This multifaceted reactivity allows for the strategic and modular assembly of polyfunctionalized compounds.

Utilization in the Synthesis of Chiral Compounds and Asymmetric Transformations

While not intrinsically chiral, this compound and its derivatives can be employed in the field of asymmetric synthesis. The carboxylic acid group can be coupled with chiral auxiliaries, which are enantiomerically pure compounds that guide the stereochemical outcome of subsequent reactions. Once the desired chirality is established, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Furthermore, the core structure is related to scaffolds used in chiral Brønsted acid catalysis. Chiral sulfonic acids and phosphoric acids have emerged as powerful catalysts for a range of stereoselective transformations. By modifying the this compound scaffold, for example, through the introduction of chiral ligands or atropisomeric biaryl systems, it is possible to design new chiral catalysts. These catalysts can direct the enantioselective formation of carbon-carbon or carbon-heteroatom bonds in reactions like aldol (B89426) additions, propargylations, or cycloadditions. The development of such diastereoselective multicomponent reactions is a significant area of interest for creating molecules with multiple stereocenters in a single operation.

Derivatization Agents for Functional Group Modification

The carboxylic acid moiety of this compound makes it a useful derivatizing agent for modifying other molecules, particularly those containing alcohol or amine functional groups. The reaction of the acid with an alcohol in the presence of an acid catalyst yields an ester, while reaction with an amine, often facilitated by a coupling agent, forms a stable amide bond.

This reactivity is particularly useful for:

Introducing a reporter group: The aryl bromide can be further modified (e.g., via a Sonogashira or Suzuki coupling) to attach a fluorescent or chromophoric tag, allowing the derivatized molecule to be easily detected and quantified.

Altering physicochemical properties: Converting a polar amine or alcohol into a larger, more nonpolar ester or amide can significantly change properties like solubility, lipophilicity, and chromatographic retention time, which is valuable in analytical chemistry and drug development.

Protecting group strategies: While less common for this specific purpose, the formation of an ester or amide can serve to temporarily mask the reactivity of an alcohol or amine during a multi-step synthesis.

A study on the synthesis of (E)-N-aryl-2-arylethenesulfonamide analogues utilized a related starting material, chlorosulfonylacetic acid ethyl ester, which was condensed with various anilines to form arylsulfamoylacetic acid ethyl esters. This highlights the utility of the sulfonylacetic acid framework in coupling with amines for functional group modification and further synthetic elaboration.

Building Blocks for Libraries of Novel Organic Compounds

In modern drug discovery, the generation of compound libraries through combinatorial chemistry is a cornerstone for identifying new lead compounds. This compound is an ideal building block for this purpose due to its two distinct and orthogonally reactive functional groups.

The general strategy involves a two-dimensional diversification approach:

Amide Formation: The carboxylic acid group can be reacted with a large collection of diverse primary and secondary amines to create a library of amides.

Cross-Coupling: The aryl bromide moiety of each amide can then be subjected to a Suzuki-Miyaura cross-coupling reaction with a diverse set of boronic acids or boronate esters.

This approach allows for the exponential generation of a large and structurally diverse library of compounds from a relatively small number of starting materials. The resulting molecules possess a central (phenylsulfonyl)acetamide core with two points of diversity, which can be systematically varied to explore the chemical space around a biological target.

| Core Building Block | Reaction 1 (Amidation) | Intermediate Library | Reaction 2 (Suzuki Coupling) | Final Compound Library |

|---|---|---|---|---|

| This compound | + Amine A | Intermediate A | + Boronic Acid 1 | Product A1 |

| + Amine B | Intermediate B | + Boronic Acid 2 | Product B2 | |

| + Amine C | Intermediate C | + Boronic Acid 3 | Product C3 |

Precursors for Sulfonamide and Sulfone Formation in General Organic Synthesis

Sulfonamides are a critical functional group (a sulfonyl group connected to a nitrogen atom) found in a wide array of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. Aryl sulfonyl compounds are the primary precursors for the synthesis of sulfonamides.

This compound belongs to this class of compounds and can be considered a precursor for sulfonamide synthesis, though often indirectly. The most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine. While the title compound is a carboxylic acid, it is structurally related to 2-bromobenzenesulfonyl chloride.

Recent synthetic advancements have developed methods to generate sulfonamides directly from aromatic carboxylic acids. One such strategy involves a copper-catalyzed decarboxylative halosulfonylation, which converts the aromatic acid into a sulfonyl chloride intermediate in situ. This intermediate can then be reacted with an amine in a one-pot procedure to yield the desired sulfonamide. This innovative approach merges traditional amide coupling partners (carboxylic acids and amines) to generate sulfonamides, which are important amide bioisosteres. This makes this compound a viable starting material for modern sulfonamide synthesis campaigns, bypassing the need to handle pre-functionalized, and often harsh, sulfonyl chlorides.

Explorations of 2 Bromobenzene 1 Sulfonyl Acetic Acid in Chemical Biology and Material Science Research

Development of Chemical Probes for Biochemical Studies

Chemical probes are essential tools for elucidating biological processes. The design of such probes often incorporates specific reactive groups and structural scaffolds to target and report on biochemical activities.

Investigation of Enzyme Activities and Interactions

There is currently a lack of specific studies in the scientific literature detailing the use of (2-bromobenzene-1-sulfonyl)acetic acid as a chemical probe for investigating enzyme activities and interactions. The development of enzyme inhibitors or activity-based probes often involves scaffolds that can be systematically modified to optimize binding and reactivity. While the sulfonyl group is a common feature in various enzyme inhibitors, research has not specifically focused on the this compound scaffold for this purpose.

Applications in Biomolecule Synthesis via Arylation Reactions

Arylation reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been increasingly applied in bioconjugation to modify biomolecules. The presence of a bromobenzene (B47551) group in this compound makes it a potential substrate for palladium-catalyzed cross-coupling reactions, a common strategy for arylation. These reactions are used to attach aryl groups to proteins, peptides, and other biomolecules, often targeting nucleophilic residues like cysteine.

Despite this potential, specific examples of this compound being used as an arylating agent for biomolecule synthesis are not readily found in the literature. Research in this area tends to focus on a broader range of aryl halides and their applications in bioconjugation under mild, aqueous conditions.

Scaffold Design for Ligands and Receptor Agonists in Mechanistic Studies

The design of ligands and receptor agonists is a cornerstone of medicinal chemistry and chemical biology. Scaffolds are core structures upon which diverse functional groups can be built to achieve desired biological activity and selectivity. The sulfonyl and acetic acid moieties can participate in hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding.

However, a review of the literature does not indicate that this compound has been specifically utilized as a central scaffold for the systematic design of ligands or receptor agonists in mechanistic studies. Research in this field often employs a wide variety of heterocyclic and carbocyclic scaffolds, with the choice of scaffold being highly dependent on the specific biological target.

Research into Novel Materials and Supramolecular Assemblies Incorporating Sulfonyl Moieties

Sulfonyl groups are known to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to the construction of supramolecular assemblies. These ordered structures have potential applications in various areas of material science, including crystal engineering and the development of functional materials.

While there is extensive research on the use of sulfonate and sulfonic acid groups in the formation of supramolecular structures, there are no specific studies found that describe the incorporation of this compound into novel materials or supramolecular assemblies. The design of such materials typically involves molecules with specific symmetries and multiple interaction sites to drive the self-assembly process.

Future Research Directions and Emerging Trends in 2 Bromobenzene 1 Sulfonyl Acetic Acid Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The chemical industry's shift towards greener and more efficient manufacturing has put a spotlight on continuous flow chemistry, a prime candidate for revolutionizing the synthesis of (2-Bromobenzene-1-sulfonyl)acetic acid and its precursors. Traditional batch production of aryl sulfonyl chlorides, a key intermediate, often involves harsh reagents like chlorosulfonic acid and presents safety and scalability challenges. mdpi.com

Continuous flow processes offer significant advantages by providing superior control over reaction parameters, enhancing safety, and improving efficiency. rsc.orgnih.gov Research has demonstrated that aryl sulfonyl chlorides can be produced in automated continuous systems using multiple continuous stirred-tank reactors (CSTRs) and in-line filtration. mdpi.com This approach not only manages the hazards associated with highly exothermic reactions but also dramatically increases the spacetime yield compared to conventional batch methods. mdpi.com

A future multi-step flow synthesis for this compound can be envisioned. rsc.orgrsc.org The first stage would involve the continuous production of 2-bromobenzenesulfonyl chloride from a suitable aniline (B41778) precursor. nih.gov This product stream could then be directly channeled into a second reactor module for a subsequent reaction to introduce the acetic acid moiety, creating a seamless and highly efficient "one-flow" synthesis that minimizes waste and manual handling. rsc.orgrsc.org This integration aligns with the principles of sustainable chemistry by improving safety, reducing waste, and optimizing resource utilization. researchgate.net

Interactive Table: Comparison of Batch vs. Flow Synthesis for Aryl Sulfonyl Chloride Production Data derived from studies on analogous aryl sulfonyl chloride syntheses.

Parameter Optimized Batch Process Continuous Flow Process Method Standard Batch Reactor Automated CSTR System Safety Profile Higher risk due to poor heat transfer and potential for thermal runaway Improved safety with superior heat management and smaller reaction volumes Spacetime Yield (g mL⁻¹ h⁻¹) ~0.072 ~0.139 Scalability Complex and often requires process redesign More straightforward via "scaling-out" or longer run times

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize complex chemical transformations, particularly in continuous flow systems, real-time process analytical technology (PAT) is indispensable. Advanced spectroscopic techniques are emerging as powerful tools for in situ monitoring of the synthesis of this compound, providing instantaneous data on reaction kinetics, intermediate formation, and product purity. mt.com

Techniques such as FlowNMR, Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR), and Raman spectroscopy are highly suitable for real-time analysis. researchgate.netucc.ie For instance, FlowNMR can provide detailed structural information directly from the reaction stream, allowing researchers to track the consumption of methanesulfonyl chloride and the formation of hazardous intermediates like methanesulfonyl azide (B81097) in real-time during related sulfonyl compound syntheses. researchgate.netucc.ie Similarly, mass spectrometry-based techniques can monitor catalysts, intermediates, and products simultaneously, offering deep mechanistic insights. purdue.edu

Applying these methods to the synthesis of this compound would enable precise control over reaction conditions to maximize yield and minimize byproduct formation. For example, IR spectroscopy could potentially distinguish the sulfonyl chloride precursor from the final carboxylic acid product by monitoring characteristic vibrational frequencies. ucc.ie This level of process understanding is critical for developing robust, automated, and high-fidelity manufacturing processes. mt.com

**Interactive Table: Spectroscopic Techniques for In Situ Monitoring**

```html

Technique Type of Information Provided Potential Application in Synthesis FlowNMR Detailed structural information, quantitative analysis of reactants and products Monitoring the conversion of 2-bromobenzenesulfonyl chloride to the final product ATR-FTIR Spectroscopy Functional group analysis, concentration of key species Tracking the disappearance of the S-Cl bond and appearance of the C=O bond of the carboxylic acid Raman Spectroscopy Vibrational modes, often complementary to IR, good for aqueous systems Monitoring catalyst state or formation of specific intermediates Mass Spectrometry (MS) Molecular weight of components, identification of trace impurities and intermediates Detecting byproduct formation and gaining mechanistic insights into catalytic cycles

Table of Mentioned Compounds

Compound Name This compound 2-bromobenzenesulfonyl chloride Chlorosulfonic acid Methanesulfonyl chloride Methanesulfonyl azide Rongalite (Sodium hydroxymethylsulfinate) DABSO (DABCO bis(sulfur dioxide) adduct) Aniline Copper(I) chloride

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (2-Bromobenzene-1-sulfonyl)acetic acid, and how do reaction conditions affect yield?

- Methodological Answer : Synthesis typically involves bromobenzene sulfonation followed by acetylation. Key factors include:

- Sulfonation : Use chlorosulfonic acid at 0–5°C to minimize side reactions. Excess bromine in the ortho position directs sulfonation regioselectivity .

- Acetylation : React the sulfonated intermediate with chloroacetic acid in the presence of a base (e.g., NaOH) under reflux (80–90°C).

- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) improves purity. Yield optimization requires strict temperature control and inert atmospheres to prevent bromine displacement .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should be prioritized?

- Methodological Answer :

- NMR : Analyze ¹H NMR for aromatic protons (δ 7.5–8.5 ppm, deshielded by the sulfonyl group) and the acetic acid methylene (δ 3.8–4.2 ppm). ¹³C NMR confirms sulfonyl (C-SO₂ at ~115 ppm) and bromine substitution effects .

- IR : Key peaks include S=O stretches (1350 cm⁻¹ and 1150 cm⁻¹) and C-Br vibrations (600–500 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions. Fragmentation patterns (e.g., loss of Br or SO₂) validate structural integrity .

Q. How can titration methods be adapted to quantify this compound in solution?

- Methodological Answer :

- Acid-Base Titration : Use standardized NaOH (0.1 M) with phenolphthalein. Adjust the endpoint pH to ~8.3–10.0 due to the sulfonyl group’s acidity.

- Back-Titration : For low solubility, add excess NaOH, heat to 50°C, and titrate residual base with HCl. Calibrate against a reference sample to account for side reactions .

Advanced Research Questions

Q. How does metabolic flux analysis (MFA) elucidate the role of this compound in microbial biosynthesis pathways?

- Methodological Answer :

- Isotopic Labeling : Feed ¹³C-labeled precursors (e.g., glucose or ethanol) to microbial cultures. Track label incorporation into the compound via LC-MS.

- Flux Modeling : Use software (e.g., COBRA Toolbox) to reconstruct metabolic networks. Compare flux distributions between wild-type and engineered strains to identify bottlenecks, as demonstrated in acetic acid bacteria studies .

Q. What crystallographic strategies resolve structural ambiguities in this compound, and how do intermolecular interactions influence stability?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals in ethanol/water. Refinement software (e.g., SHELXL) analyzes hydrogen bonds (O-H···O-SO₂) and π-stacking between bromophenyl groups.

- Thermal Analysis : DSC reveals melting points (e.g., 96.5–98°C) linked to hydrogen-bonded layers. Packing density calculations predict solubility and reactivity .

Q. What experimental designs mitigate bromine displacement during synthesis, and how are side products analyzed?

- Methodological Answer :

- Kinetic Control : Use aprotic solvents (DMF or DMSO) and lower temperatures (<80°C) to suppress nucleophilic substitution.

- Side Product Identification : Employ HPLC with a C18 column (acetonitrile/water gradient) to separate brominated byproducts. Compare retention times with synthetic standards .

Q. How do electronic effects of the bromine substituent influence sulfonation kinetics and regioselectivity?

- Methodological Answer :

- Stopped-Flow Kinetics : Measure reaction rates between bromobenzene and chlorosulfonic acid. Bromine’s electron-withdrawing effect accelerates sulfonation at the ortho position.

- DFT Calculations : Simulate transition states to validate observed regioselectivity. Activation energies correlate with Hammett σₚ constants .

Contradiction Resolution Example

Scenario : Conflicting reports on optimal sulfonation temperature (0–5°C vs. room temperature).

Methodological Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.